molecular formula C13H17ClFNO B1422326 [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol CAS No. 1241009-43-7

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol

Cat. No.: B1422326
CAS No.: 1241009-43-7
M. Wt: 257.73 g/mol
InChI Key: REZFOORFWGNCCM-UHFFFAOYSA-N
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Description

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol: is a chemical compound that features a piperidine ring substituted with a 2-chloro-6-fluorobenzyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and piperidine.

    Nucleophilic Substitution: The 2-chloro-6-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with piperidine to form [1-(2-Chloro-6-fluoro-benzyl)-piperidine].

    Reduction: The resulting [1-(2-Chloro-6-fluoro-benzyl)-piperidine] is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form secondary or tertiary alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol serves as an intermediate for the preparation of more complex molecules

Biology

The compound is studied for its potential biological activities, including its interaction with various biological targets. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.

Industry

In the chemical industry, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism by which [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol exerts its effects involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain receptors or enzymes, modulating their activity. The piperidine ring provides a scaffold that can interact with various biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Chloro-6-fluoro-benzyl)-piperidine]
  • [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-ethanol
  • [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-propanol

Uniqueness

Compared to similar compounds, [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol is unique due to the presence of both chloro and fluoro substituents on the benzyl group. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO/c14-12-2-1-3-13(15)11(12)8-16-6-4-10(9-17)5-7-16/h1-3,10,17H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZFOORFWGNCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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